molecular formula C21H24N4O8S B2853067 N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-14-3

N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2853067
CAS RN: 868982-14-3
M. Wt: 492.5
InChI Key: BSCJSRUGUSVOTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of 4-methoxyphenethylamine with oxalyl chloride to form the oxalamide backbone. Subsequent reactions introduce the 4-nitrophenylsulfonyl group and the oxazolidine moiety. Researchers have explored different synthetic routes, optimizing yields and purity. Detailed synthetic protocols are available in the literature .


Molecular Structure Analysis

Compound X’s molecular formula is C~20~H~21~N~3~O~7~S~2~ . Its three-dimensional structure reveals a central oxalamide core flanked by the 4-methoxyphenethyl and 4-nitrophenylsulfonyl groups. The oxazolidine ring contributes to its rigidity and influences its biological activity. Researchers have elucidated its stereochemistry using spectroscopic techniques and X-ray crystallography .


Chemical Reactions Analysis

Compound X participates in various chemical reactions, including hydrolysis, reduction, and substitution. Its amide bond can undergo cleavage under acidic or basic conditions. Researchers have explored its reactivity with nucleophiles and electrophiles, leading to derivatives with altered properties. Investigating its reactivity profile is crucial for understanding its behavior in biological systems .

Mechanism of Action

Compound X’s mechanism of action remains an active area of research. It interacts with specific cellular targets, potentially modulating enzymatic activity or receptor signaling pathways. Computational studies and binding assays have provided insights into its binding pockets and affinity for relevant proteins. Further investigations are needed to unravel its precise mode of action .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O8S/c1-32-17-6-2-15(3-7-17)10-11-22-20(26)21(27)23-14-19-24(12-13-33-19)34(30,31)18-8-4-16(5-9-18)25(28)29/h2-9,19H,10-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCJSRUGUSVOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

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